molecular formula C26H24N2O3 B7689210 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B7689210
M. Wt: 412.5 g/mol
InChI Key: HJEIGWSSROXOMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a quinoline moiety, a methoxy group, and a dimethylphenyl group

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-12-13-21(14-18(17)2)28(26(30)22-9-5-7-11-24(22)31-3)16-20-15-19-8-4-6-10-23(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEIGWSSROXOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling the quinoline derivative with 3,4-dimethylphenylamine and 2-methoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties, as it can inhibit specific enzymes and signaling pathways involved in these diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-chlorobenzamide: Contains a chlorine atom instead of a methoxy group, potentially altering its electronic properties and interactions with biological targets.

Uniqueness

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with biological molecules. This structural feature may contribute to its distinct pharmacological and chemical properties compared to similar compounds.

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